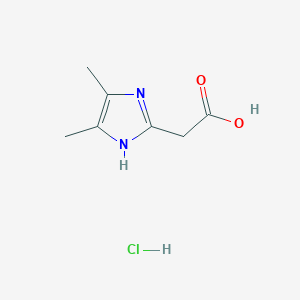
2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethyl-substituted imidazole ring attached to an acetic acid moiety, forming a hydrochloride salt. Imidazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . The process involves the addition of a nitrile to form the imidazole ring, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications .
化学反应分析
Types of Reactions
2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds. These products have diverse applications in pharmaceuticals and materials science .
科学研究应用
2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s biological effects. The acetic acid moiety enhances the compound’s solubility and facilitates its interaction with biological targets .
相似化合物的比较
Similar Compounds
2-(4,5-dimethyl-1H-imidazol-2-yl)thioacetamide: Similar structure but with a thioacetamide group instead of acetic acid.
4,5-dimethyl-1H-imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of acetic acid.
2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Contains a pyridine ring instead of acetic acid.
Uniqueness
2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride is unique due to its specific combination of a dimethyl-substituted imidazole ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C7H11ClN2O2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC 名称 |
2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-4-5(2)9-6(8-4)3-7(10)11;/h3H2,1-2H3,(H,8,9)(H,10,11);1H |
InChI 键 |
DOMZTFRMPWXQQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1)CC(=O)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















